REACTION_CXSMILES
|
COC1CCCC1.[C:8]1([CH3:20])[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[C:9]=1[C:16](O)([CH3:18])[CH3:17]>C1COCC1>[CH3:18][C:16]([C:9]1[C:10]([CH3:15])=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[CH3:20])=[CH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C(C)(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |